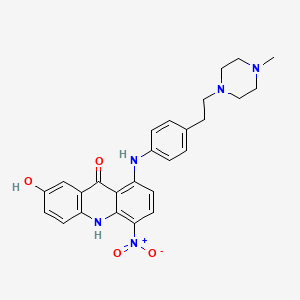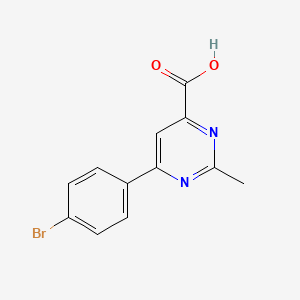
6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is an organic compound with a pyrimidine ring structure substituted with a bromophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-methylpyrimidine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate in acidic medium for oxidation.
Coupling: Palladium catalysts in the presence of a base for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Coupling: Formation of biaryl compounds with various substituents.
科学的研究の応用
6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Similar structure with a bromophenyl group and a carboxylic acid group.
2-Methylpyrimidine-4-carboxylic acid: Similar pyrimidine ring structure with a carboxylic acid group.
Uniqueness
6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of the bromophenyl group and the pyrimidine ring structure, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
6-(4-bromophenyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) |
InChIキー |
IVECQIXNANXWOL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


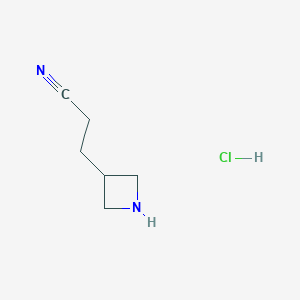
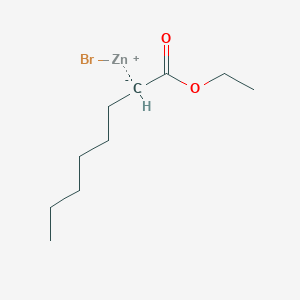
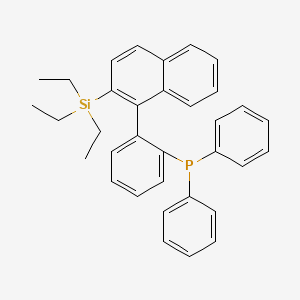
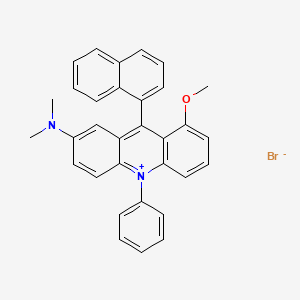
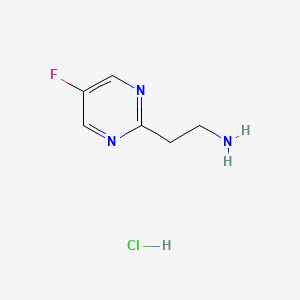
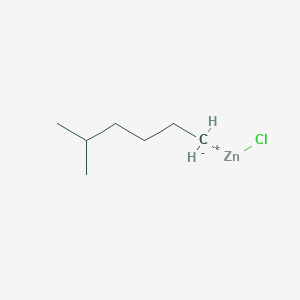
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
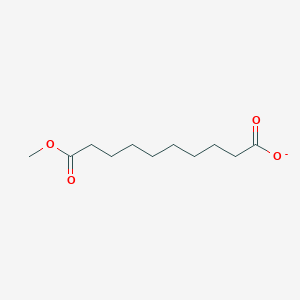
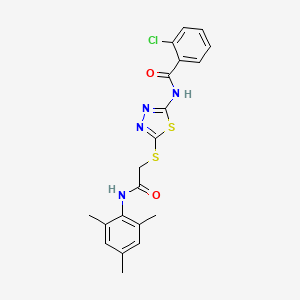
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
